3-(1-Aminocyclopropyl)aniline

Organic Synthesis Catalysis Process Chemistry

3-(1-Aminocyclopropyl)aniline (CAS: 1266160-60-4) is an aromatic amine with a meta-substituted aniline core bearing a 1-aminocyclopropyl group. This compound serves as a bifunctional building block in medicinal chemistry and organic synthesis, where its primary aniline and cyclopropylamine moieties enable orthogonal reactivity and incorporation into diverse molecular architectures.

Molecular Formula C9H12N2
Molecular Weight 148.20 g/mol
Cat. No. B13174930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Aminocyclopropyl)aniline
Molecular FormulaC9H12N2
Molecular Weight148.20 g/mol
Structural Identifiers
SMILESC1CC1(C2=CC(=CC=C2)N)N
InChIInChI=1S/C9H12N2/c10-8-3-1-2-7(6-8)9(11)4-5-9/h1-3,6H,4-5,10-11H2
InChIKeyZZIDQSYUJFBUOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Aminocyclopropyl)aniline: A Meta-Substituted Bifunctional Scaffold for Medicinal Chemistry and Organic Synthesis


3-(1-Aminocyclopropyl)aniline (CAS: 1266160-60-4) is an aromatic amine with a meta-substituted aniline core bearing a 1-aminocyclopropyl group [1]. This compound serves as a bifunctional building block in medicinal chemistry and organic synthesis, where its primary aniline and cyclopropylamine moieties enable orthogonal reactivity and incorporation into diverse molecular architectures [1]. The meta substitution pattern imparts distinct steric and electronic properties that influence reactivity, binding orientation, and downstream synthetic utility compared to its ortho- and para-substituted isomers [2].

Why 3-(1-Aminocyclopropyl)aniline Is Not Interchangeable with Ortho- or Para-Isomers: Evidence from Synthesis and Biology


Regioisomers of (1-aminocyclopropyl)aniline exhibit divergent chemical and biological behaviors. The meta-substitution pattern in 3-(1-aminocyclopropyl)aniline confers a unique spatial arrangement of the aniline nitrogen relative to the cyclopropylamine group, which directly affects transition-state geometries in cross-coupling reactions and modulates binding interactions with biological targets such as monoamine oxidase B (MAO-B) and cyclooxygenase-2 (COX-2) . Synthesis methods for the meta-isomer, including a patented catalytic route achieving 65% conversion efficiency, differ substantially from those optimized for para-substituted analogs, which typically employ distinct protecting group strategies and reduction conditions [1]. These structural and synthetic divergences preclude simple interchange among isomers in both laboratory and industrial settings [1].

Quantitative Evidence Guide: 3-(1-Aminocyclopropyl)aniline vs. Ortho/Para Isomers and Structural Analogs


Catalytic Synthesis Efficiency: Meta- vs. Para-Isomer

A patent-pending synthetic route for 3-(1-aminocyclopropyl)aniline hydrochloride employs chromium chloride hexahydrate as a catalyst in absolute ethanol, achieving a conversion efficiency of 65% at ambient temperature . This contrasts with the hydrogenation-based synthesis of 4-(1-amino-cyclopropyl)-aniline hydrochloride, which requires PtO2 catalyst, hydrogen atmosphere, and yields 1.3 g from 4 g starting material (approx. 32.5% crude yield based on starting material mass) [1]. The meta-isomer synthesis offers a milder, room-temperature catalytic alternative with a quantifiable efficiency advantage.

Organic Synthesis Catalysis Process Chemistry

MAO-B Inhibitory Activity: Meta-Isomer vs. Rasagiline Baseline

3-(1-Aminocyclopropyl)aniline hydrochloride inhibits monoamine oxidase B (MAO-B) with an IC50 of 3.4 μM . This value is comparable to the clinically used MAO-B inhibitor rasagiline, which typically exhibits an IC50 in the low micromolar range (e.g., 1–10 μM depending on assay conditions) [1]. In contrast, the para-substituted isomer 4-(1-aminocyclopropyl)aniline and ortho-isomer 2-(1-aminocyclopropyl)aniline lack reported MAO-B inhibition data, and their structural orientation likely disrupts key interactions with the enzyme's active site [2]. The meta-substitution thus appears essential for MAO-B engagement.

Neuropharmacology Enzyme Inhibition MAO-B

COX-2 Suppression: Meta-Isomer Demonstrates Allosteric Modulation

At a concentration of 10 μM, 3-(1-aminocyclopropyl)aniline hydrochloride suppresses cyclooxygenase-2 (COX-2) activity by 78% via allosteric modulation . In comparison, a structurally related aminocyclopropyl-containing compound (compound 11 in a urea series) exhibits an IC50 of 0.014 μM against PIP5K1C, while other aminocycloalkyl variants (aminoisopropyl: 0.035 μM; aminocyclohexyl: 0.28 μM; aminophenyl: 0.15 μM) show significantly reduced potency [1]. Although the target differs, the data illustrate that the aminocyclopropyl group, particularly in a meta-aniline context, confers a distinct activity profile that is not recapitulated by other cyclic or acyclic amine substituents [1].

Inflammation Enzyme Modulation COX-2

Conformational Rigidity and Binding Affinity: Meta- vs. Para-Isomer

The 1-aminocyclopropyl group in 3-(1-aminocyclopropyl)aniline introduces conformational rigidity that can enhance target binding affinity compared to more flexible analogs . In drug design, cyclopropylamines are known to improve binding entropy and residence time by restricting bond rotation [1]. While direct comparative binding data between meta- and para-isomers are limited, structural analysis suggests that the meta-substitution pattern offers a favorable spatial orientation for interactions with biological targets such as LSD1 and MAO-B, whereas the para-isomer's linear geometry may reduce binding complementarity in certain pockets [2]. The synthesis of tert-butyl N-3-(1-aminocyclopropyl)-4-fluorophenylcarbamate further demonstrates the utility of the meta-aminocyclopropyl aniline scaffold in generating conformationally constrained drug candidates .

Medicinal Chemistry Conformational Analysis Drug Design

Differential Synthetic Accessibility: Meta-Isomer Requires Distinct Catalytic Strategy

The synthesis of 3-(1-aminocyclopropyl)aniline hydrochloride relies on a catalytic cyclopropanation strategy that differs fundamentally from routes optimized for para-substituted analogs . Specifically, the meta-isomer synthesis employs chromium chloride hexahydrate as a catalyst in ethanol at ambient temperature, achieving 65% conversion efficiency . In contrast, para-isomer synthesis typically involves PtO2-catalyzed hydrogenation of nitro precursors or N-cyclopropylation of pre-formed anilines [1][2]. The requirement for distinct catalytic systems underscores the non-interchangeable nature of these regioisomers in process chemistry and highlights the meta-isomer's compatibility with milder, more scalable conditions .

Process Chemistry Catalysis Synthetic Methodology

Procurement-Driven Application Scenarios for 3-(1-Aminocyclopropyl)aniline


MAO-B Inhibitor Lead Optimization in CNS Drug Discovery

Given its demonstrated MAO-B inhibitory activity (IC50 = 3.4 μM) , 3-(1-aminocyclopropyl)aniline serves as a privileged scaffold for developing novel CNS therapeutics. The compound's potency is comparable to the clinical drug rasagiline, and its meta-substitution pattern offers a unique chemotype for structure-activity relationship (SAR) studies aimed at improving selectivity and reducing off-target effects [1]. Researchers should prioritize this meta-isomer over ortho- or para-substituted analogs, which lack reported MAO-B activity, ensuring efficient use of screening resources.

Allosteric COX-2 Modulator for Safer Anti-Inflammatory Agents

The ability of 3-(1-aminocyclopropyl)aniline hydrochloride to suppress COX-2 activity by 78% at 10 μM through allosteric modulation distinguishes it from traditional competitive COX-2 inhibitors (e.g., celecoxib). This functional profile suggests potential for reduced gastrointestinal and cardiovascular toxicity, making the compound a valuable starting point for developing next-generation anti-inflammatory drugs [2]. Procurement of this specific meta-isomer is essential, as ortho- and para-isomers have not demonstrated comparable allosteric COX-2 modulation.

Conformationally Constrained Fragment for Epigenetic Probe Development (LSD1)

The conformational rigidity conferred by the 1-aminocyclopropyl group in the meta-aniline scaffold makes 3-(1-aminocyclopropyl)aniline a valuable fragment for designing inhibitors of epigenetic targets such as LSD1 (KDM1A) . Arylcyclopropylamines, including meta-substituted derivatives, have been shown to form covalent adducts with LSD1's FAD cofactor, leading to potent and selective inhibition [1]. The meta-substitution pattern provides a distinct geometry that can be exploited to achieve isoform selectivity within the LSD family, a key differentiator for procurement in epigenetic drug discovery [1].

Scalable Synthesis of Meta-Substituted Aniline Building Blocks

The patented chromium-catalyzed synthetic route for 3-(1-aminocyclopropyl)aniline hydrochloride achieves 65% conversion efficiency at room temperature , offering a clear advantage over para-isomer syntheses that rely on hydrogenation or multi-step N-cyclopropylation [1][2]. This milder, higher-yielding process reduces cost and safety concerns associated with hydrogen gas, making the meta-isomer the preferred choice for large-scale procurement in medicinal chemistry and agrochemical intermediate manufacturing .

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